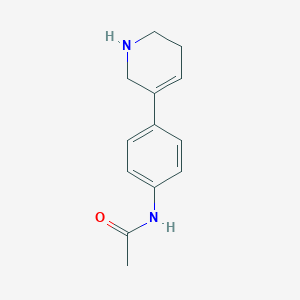
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide is a compound that features a tetrahydropyridine ring system. Tetrahydropyridines are heterocyclic compounds that have garnered significant interest due to their presence in both natural products and synthetic pharmaceutical agents . This compound is notable for its potential pharmacological properties, particularly in the fields of anti-inflammatory and anticancer research .
Vorbereitungsmethoden
The synthesis of N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide typically involves the reaction of 1-chloro-2,4-dinitrobenzene with substituted pyridines under reflux conditions in acetone . This method is part of a broader category of reactions used to synthesize substituted tetrahydropyridine derivatives . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex tetrahydropyridine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes such as inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation, but initial studies suggest significant potential in modulating biological activities .
Vergleich Mit ähnlichen Verbindungen
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide can be compared with other tetrahydropyridine derivatives, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide: Another derivative with similar structural features but different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C13H16N2O |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
N-[4-(1,2,3,6-tetrahydropyridin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H16N2O/c1-10(16)15-13-6-4-11(5-7-13)12-3-2-8-14-9-12/h3-7,14H,2,8-9H2,1H3,(H,15,16) |
InChI-Schlüssel |
SXSIIIFQVPFQIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


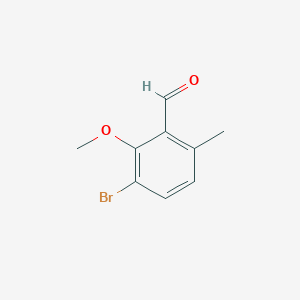



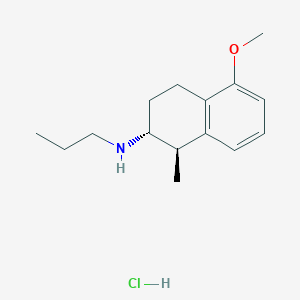
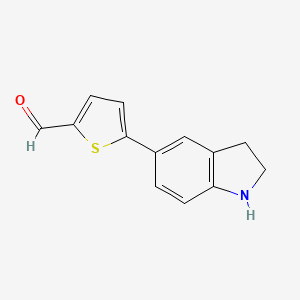

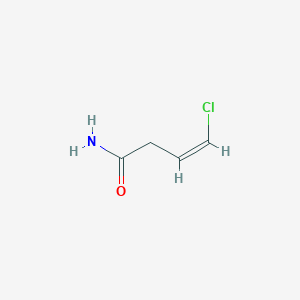
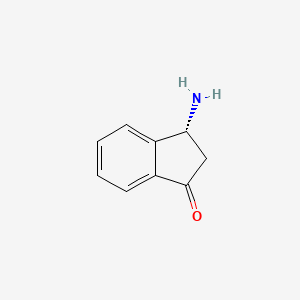
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)




